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Technical Support Center: PABP-RNA Binding
Studies
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on minimizing RNase contamination in Poly(A)-

Binding Protein (PABP)-RNA binding studies.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in PABP-RNA binding experiments?

A1: RNase contamination is a pervasive issue in RNA-related research. The primary sources

include:

Personnel: Bare hands are a major source of "fingerases."[1] Skin and hair also carry

RNases.[2][3]

Laboratory Environment: Dust particles, which can harbor bacteria and mold, are common

sources of airborne RNases that can settle on lab surfaces, equipment, and in open

solutions.[2][4]

Reagents and Solutions: Water and buffers can be significant sources of RNase

contamination if not properly treated.[1][5][6] Commercially prepared enzymes can also be a

potential source.[1]
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Consumables and Equipment: Non-certified pipette tips, tubes, and glassware can introduce

RNases.[1][6] Laboratory surfaces like benchtops and equipment are presumed to be

contaminated.[1][6][7]

Samples: Endogenous RNases can be present in the samples themselves.[2]

Q2: How can I prepare RNase-free solutions for my PABP-RNA binding assays?

A2: The most common method for preparing RNase-free water and buffers is treatment with

diethyl pyrocarbonate (DEPC).[1][5][7] DEPC inactivates RNases by modifying their histidine

residues.[5] To treat a solution with DEPC, add 0.1% (v/v) DEPC, incubate overnight at room

temperature, and then autoclave to hydrolyze any remaining DEPC.[8] Caution: DEPC is a

suspected carcinogen and should be handled with care.[9] Importantly, DEPC reacts with

primary amines, so it cannot be used to treat buffers containing Tris or HEPES.[1][5][10][11]

For these buffers, it is essential to use certified RNase-free water and reagents and to prepare

them in a dedicated RNase-free environment.[8]

Q3: What are RNase inhibitors and should I use them in my PABP-RNA binding reactions?

A3: RNase inhibitors are proteins that bind to and inactivate a broad range of RNases, thereby

protecting your RNA from degradation.[12][13] It is highly recommended to include an RNase

inhibitor in your PABP-RNA binding reactions as a precautionary measure.[14] Commercially

available recombinant RNase inhibitors, such as murine RNase inhibitor, are compatible with a

wide range of molecular biology applications, including in vitro transcription and translation, and

cDNA synthesis.[12] They are active in most common reaction buffers. The recommended final

concentration is typically 1-2 units of RNase inhibitor per 1 µl of the reaction mixture.[4]

Q4: How can I check my RNA integrity before starting a PABP-RNA binding experiment?

A4: Assessing the integrity of your RNA is a critical first step. This can be done by running your

RNA sample on a denaturing agarose gel.[14] Intact total RNA will show sharp, clear bands

corresponding to the 28S and 18S ribosomal RNA (rRNA) species.[14] The 28S rRNA band

should be approximately twice as intense as the 18S rRNA band. A smear or the absence of

these distinct bands indicates RNA degradation.[6]
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Issue 1: RNA Degradation Observed in Electrophoretic
Mobility Shift Assay (EMSA)

Symptom Possible Cause Recommended Solution

Smearing or disappearance of

free RNA probe band

RNase contamination in

binding buffer, protein

preparation, or gel loading

buffer.

Prepare fresh, RNase-free

binding and loading buffers.

Ensure your purified PABP

was prepared under RNase-

free conditions. Add a

commercial RNase inhibitor to

the binding reaction.[3]

Weak or no shifted PABP-RNA

complex band

The RNA probe is being

degraded before or during

binding.

Check the integrity of your

RNA probe on a denaturing gel

before use.[1] Work in a

designated RNase-free area

and use certified RNase-free

tips and tubes.[10][15]

Shifted band appears as a

smear rather than a discrete

band

Partial degradation of the RNA

within the complex during

electrophoresis.

Pre-run the gel to remove

potential contaminants. Run

the gel at a lower voltage

and/or in a cold room to

minimize heating, which can

exacerbate degradation.[13]

Ensure the electrophoresis

tank and buffer are RNase-

free.[10]

Issue 2: Low Yield of RNA-Protein Complex in Pull-Down
Assays
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Symptom Possible Cause Recommended Solution

Low recovery of PABP after

pull-down with biotinylated

RNA

Degradation of the biotinylated

RNA probe.

Verify the integrity of the

biotinylated RNA probe via gel

electrophoresis before the

assay.[1] Use a fresh aliquot of

the probe for each experiment.

Inconsistent results between

replicates

Sporadic RNase

contamination.

Strictly adhere to RNase-free

techniques throughout the

entire protocol.[16] Use fresh

gloves and change them

frequently.[10][11] Prepare all

buffers and solutions with

RNase-free water and

reagents.[17]

No protein detected in the

eluate

Complete degradation of the

RNA bait.

Increase the concentration of

RNase inhibitor in the binding

reaction.[17] Ensure that the

cell lysate or protein solution is

supplemented with protease

and RNase inhibitors.[16]

Quantitative Data Summary
The following table summarizes the recommended concentrations and incubation times for

various RNase decontamination and inhibition methods.
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Method
Reagent/Treatm

ent

Concentration/

Condition
Incubation Time Notes

Solution

Treatment
DEPC 0.1% (v/v)

Overnight at

room

temperature,

then autoclave

Not suitable for

Tris or HEPES

buffers.[1][5][10]

[11]

Surface

Decontamination

Commercial

RNase

decontamination

solution (e.g.,

RNaseZap)

As per

manufacturer's

instructions

Immediate

Rinse thoroughly

with RNase-free

water.[7]

Glassware

Decontamination
Baking 180°C or higher Several hours

Autoclaving

alone is not

sufficient.[5][10]

[11]

Plasticware

Decontamination

Soaking in 3%

Hydrogen

Peroxide

3% (v/v) 10 minutes

For

polycarbonate or

polystyrene

materials.[5][10]

Reaction Additive
Recombinant

RNase Inhibitor

1-2 U/µl of

reaction volume

Duration of the

experiment

Optimal activity

at 37°C.[4]

Experimental Protocols
Protocol 1: Preparation of RNase-Free Tris Buffer (1 M,
pH 7.5)

Designate a specific set of glassware to be used exclusively for RNase-free work.

Bake the glassware at 240°C for at least 4 hours.[9]

In a dedicated RNase-free area, weigh out the required amount of Tris base using a baked

spatula.
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Dissolve the Tris base in certified nuclease-free water to the desired final volume.

Adjust the pH to 7.5 using a concentrated HCl solution that has been prepared with RNase-

free water.

Filter the final solution through a 0.22 µm filter to sterilize.[10]

Store the buffer in a designated, clearly labeled RNase-free container at room temperature.

Protocol 2: RNA Electrophoretic Mobility Shift Assay
(EMSA) with RNase Precautions

RNA Probe Preparation: Synthesize and purify your RNA probe of interest. Verify its integrity

on a denaturing gel.

Binding Reaction Setup: In a certified RNase-free microcentrifuge tube, combine the

following on ice:

RNase-free water

RNase-free binding buffer (ensure components are RNase-free)

Your labeled RNA probe

Recombinant RNase Inhibitor (1-2 U/µl final concentration)[4]

Purified PABP protein

Incubation: Incubate the reaction at the optimal temperature and time for PABP-RNA binding

(e.g., 30 minutes at room temperature).

Gel Electrophoresis:

Prepare a native polyacrylamide gel using RNase-free solutions.

Clean the electrophoresis tank and combs with an RNase decontamination solution,

followed by rinsing with RNase-free water.[10]
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Pre-run the gel for 30-60 minutes in cold running buffer to remove any potential

contaminants.

Load the samples and run the gel at a low voltage in a cold room.

Detection: Detect the RNA probe using your chosen method (e.g., autoradiography for

radiolabeled probes, chemiluminescence for biotinylated probes).
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Caption: Major sources of RNase contamination in a laboratory setting.
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Caption: Experimental workflow for minimizing RNase contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b014510#minimizing-rnase-contamination-in-pabp-
rna-binding-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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